molecular formula C8H11BrO2 B13114322 2-[(3-Bromoprop-2-yn-1-yl)oxy]oxane CAS No. 14420-47-4

2-[(3-Bromoprop-2-yn-1-yl)oxy]oxane

Cat. No.: B13114322
CAS No.: 14420-47-4
M. Wt: 219.08 g/mol
InChI Key: ZGTMKRFFNZOFAL-UHFFFAOYSA-N
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Description

2-((3-Bromoprop-2-yn-1-yl)oxy)tetrahydro-2H-pyran is an organic compound with the molecular formula C8H11BrO2. It is a brominated derivative of tetrahydropyran, featuring a bromopropynyl group attached to the oxygen atom of the tetrahydropyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Bromoprop-2-yn-1-yl)oxy)tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran with 3-bromoprop-2-yn-1-ol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-((3-Bromoprop-2-yn-1-yl)oxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid .

Scientific Research Applications

2-((3-Bromoprop-2-yn-1-yl)oxy)tetrahydro-2H-pyran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((3-Bromoprop-2-yn-1-yl)oxy)tetrahydro-2H-pyran involves its reactivity due to the presence of the bromopropynyl group. This group can participate in various chemical reactions, making the compound a versatile intermediate. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3-Bromoprop-2-yn-1-yl)oxy)tetrahydro-2H-pyran is unique due to the presence of the bromopropynyl group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic organic chemistry .

Properties

CAS No.

14420-47-4

Molecular Formula

C8H11BrO2

Molecular Weight

219.08 g/mol

IUPAC Name

2-(3-bromoprop-2-ynoxy)oxane

InChI

InChI=1S/C8H11BrO2/c9-5-3-7-11-8-4-1-2-6-10-8/h8H,1-2,4,6-7H2

InChI Key

ZGTMKRFFNZOFAL-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCC#CBr

Origin of Product

United States

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